

CAS number 50722-89-9 properties and suppliers

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Compound of Interest

Compound Name: 4-(1H-benzo[d]imidazol-2-yl)morpholine

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An In-depth Technical Guide to 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine (CAS Number: 50722-89-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological applications, and suppliers of 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine, identified by CAS number 50722-89-9. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine is a heterocyclic organic compound. Its core structure consists of a benzimidazole ring linked to a morpholine moiety via a methylene bridge.

Table 1: Chemical and Physical Properties of CAS 50722-89-9

Property	Value	Source
CAS Number	50722-89-9	[1]
IUPAC Name	4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine	N/A
Molecular Formula	C ₁₂ H ₁₅ N ₃ O	[1]
Molecular Weight	217.27 g/mol	[1]
Appearance	Yellow to white solid	[2]
Melting Point	198-200 °C	
Boiling Point	Not available	[2]
Density	Not available	[2]
Solubility	Not available	[2]
Storage Conditions	Sealed in a dry place at room temperature (20 to 22 °C)	[2]

Synthesis

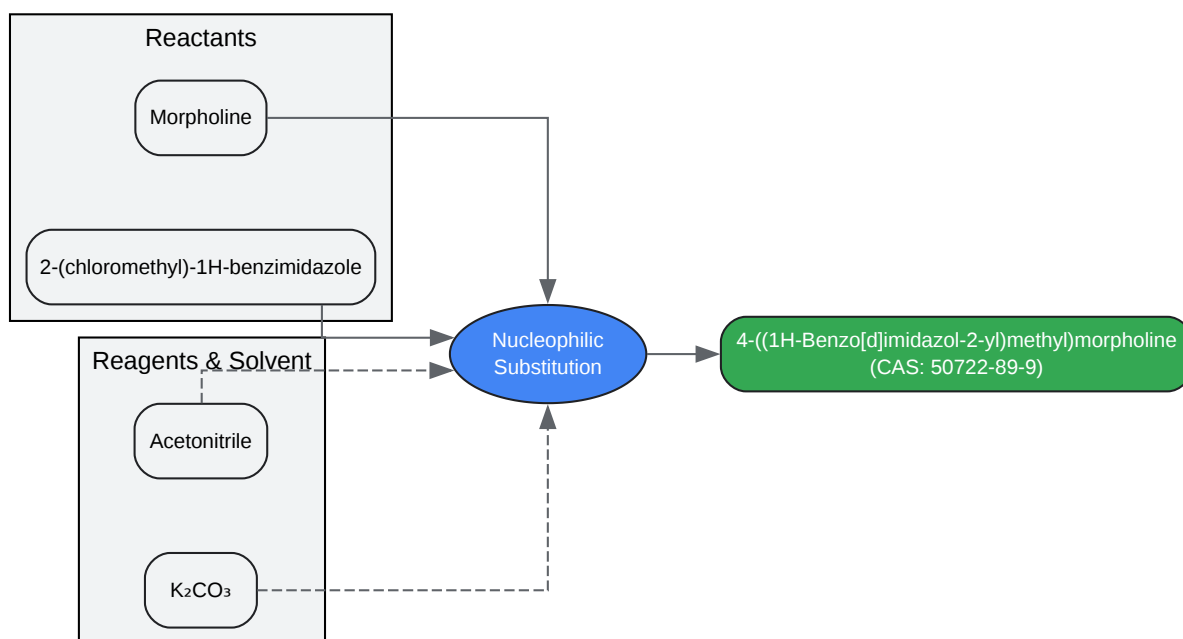
A detailed experimental protocol for the synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine has been reported. The synthesis is a straightforward nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine[3]

- Reactants:
 - 2-(chloromethyl)-1H-benzimidazole
 - Morpholine
 - Potassium carbonate (K₂CO₃)
 - Acetonitrile (CH₃CN)

- Procedure:
 - Dissolve 2-(chloromethyl)-1H-benzimidazole (1.0 equivalent) in acetonitrile.
 - Add potassium carbonate (1.0 equivalent) to the solution.
 - Add morpholine (1.0 equivalent) dropwise to the stirred reaction mixture.
 - Reflux the reaction mixture overnight.
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (4:1).
 - Upon completion, allow the mixture to cool to room temperature.
 - Remove the solvent using a rotary evaporator to obtain the crude product.
 - The crude product can be further purified if necessary.

Diagram 1: Synthesis of 4-((1H-benzimidazol-2-yl)methyl)morpholine



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Caption: Synthetic pathway for 4-((1H-Benzo[d]imidazol-2-yl)methyl)morpholine.

Potential Biological Activity and Experimental Protocols

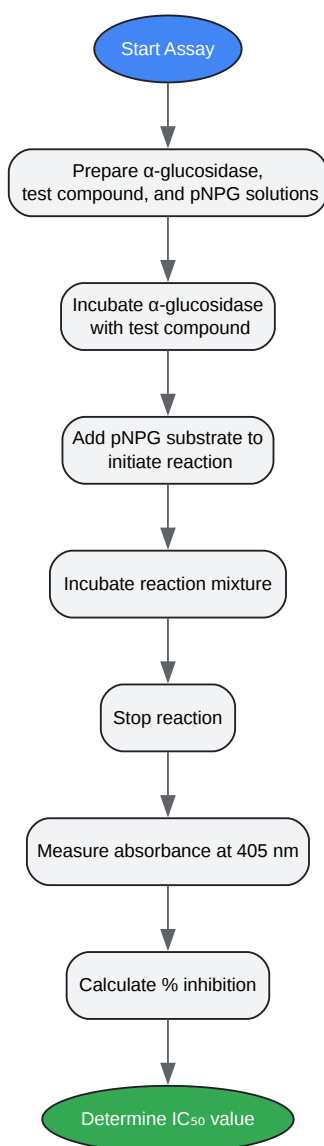
Derivatives of 4-((1H-benzimidazol-2-yl)methyl)morpholine have been investigated for their potential as α -glucosidase inhibitors.[3] α -Glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. While the biological activity of the parent compound (CAS 50722-89-9) has not been explicitly reported, the following protocol for its derivatives provides a valuable methodology for assessing its potential in this area.

Experimental Protocol: In Vitro α -Glucosidase Inhibition Assay[3]

- Materials:
 - α -Glucosidase from *Saccharomyces cerevisiae*
 - p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate
 - Test compound (dissolved in a suitable solvent like DMSO)
 - Acarbose (as a positive control)
 - Phosphate buffer (pH 6.8)
- Procedure:
 - Prepare a solution of α -glucosidase in phosphate buffer.
 - Prepare a solution of the test compound at various concentrations.
 - In a 96-well plate, add the α -glucosidase solution to each well containing the test compound or the positive control.
 - Incubate the plate at a specified temperature (e.g., 37 °C) for a set time (e.g., 15 minutes).

- Initiate the enzymatic reaction by adding the pNPG substrate to each well.
- Incubate the plate again at the same temperature for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a suitable reagent (e.g., sodium carbonate solution).
- Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC_{50} value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Diagram 2: Experimental Workflow for α -Glucosidase Inhibition Assay



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